molecular formula C18H18FN5O2 B2893566 5-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-23-0

5-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2893566
M. Wt: 355.373
InChI Key: TZXHZTUNQVQMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as AMBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various research studies.

Scientific Research Applications

Solid-Phase Synthesis of Peptides

The 1,2,3-triazole moiety, due to its versatility, finds application in the solid-phase synthesis of peptides. A study by Albericio and Bárány (2009) detailed an acid-labile anchoring linkage for solid-phase synthesis of C-terminal peptide amides under mild conditions, highlighting the importance of triazole derivatives in the efficient and selective synthesis of peptides, which are crucial in drug discovery and development Albericio & Bárány, 2009.

Antimicrobial Activities

Research on triazole derivatives, including those similar to 5-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, has shown promising antimicrobial properties. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of these compounds in combating microbial infections Bektaş et al., 2007.

Anticancer Properties

The structural motif of triazoles has been associated with anticancer activity. Butler et al. (2013) synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives and evaluated them as potential anticancer agents, showing that some compounds exhibited cytotoxic effects on breast cancer cell lines Butler et al., 2013.

Enzyme Inhibition

Triazole derivatives are also known for their enzyme inhibition capabilities, which are crucial for the development of treatments for various diseases. Saleem et al. (2018) reported on the synthesis, crystal structure, and biological activities of triazole compounds, demonstrating moderate enzyme inhibition potential, which could be beneficial in controlling diseases like Alzheimer's and diabetes Saleem et al., 2018.

properties

IUPAC Name

5-amino-1-[(4-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-26-15-5-3-2-4-13(15)10-21-18(25)16-17(20)24(23-22-16)11-12-6-8-14(19)9-7-12/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXHZTUNQVQMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-fluorobenzyl)-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

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